(2-Chloro-4-fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
This compound belongs to the class of organic compounds known as phenylpyridines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring . The molecular formula is C20H18ClFN6O and the molecular weight is 412.85.
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring linked to a pyridine ring, a piperazine ring, and a methanone group . The presence of fluorine and chlorine atoms could potentially influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
The compound is a solid . Its SMILES string representation is ClC1=CC (CO)=CC (C2=CC=C (F)C=C2)=N1 .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to targetepoxide hydrolase , which catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4 . Other potential targets could be vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) , which are known to be involved in various cellular processes including angiogenesis and cell proliferation .
Mode of Action
For instance, if the compound inhibits epoxide hydrolase, it could potentially reduce the production of leukotriene B4, a proinflammatory mediator .
Biochemical Pathways
The compound could potentially affect several biochemical pathways. If it targets epoxide hydrolase, it could impact the leukotriene biosynthesis pathway . If it targets VEGFR-2 and PDGF-β, it could affect angiogenesis and cell proliferation pathways . The downstream effects of these changes could include reduced inflammation, altered blood vessel formation, and changes in cell growth .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits epoxide hydrolase, it could potentially reduce inflammation by decreasing the production of leukotriene B4 . If it targets VEGFR-2 and PDGF-β, it could potentially affect cell growth and blood vessel formation .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN6O/c21-16-13-14(22)4-5-15(16)20(29)28-11-9-27(10-12-28)19-7-6-18(25-26-19)24-17-3-1-2-8-23-17/h1-8,13H,9-12H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSQUXUMAAAAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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